(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate

Physicochemical property Boiling point Stereochemical impact

(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate (CAS 172477-91-7), also referred to as (S)-N-Boc-N-methyl-2-aminomethylpyrrolidine, is a chiral secondary amine building block featuring a pyrrolidine core, a Boc (tert-butoxycarbonyl) protecting group, and a methyl substituent on the carbamate nitrogen. With a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol, this compound is a key intermediate for medicinal chemistry programs requiring defined (S)-stereochemistry, notably in central nervous system (CNS) drug discovery.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 172477-91-7
Cat. No. B595367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate
CAS172477-91-7
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1CCCN1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyLVAKRZOPSFPOGC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Sourcing of (S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate (CAS 172477-91-7): Chiral Purity & Supply Chain Fundamentals for Pharmaceutical R&D


(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate (CAS 172477-91-7), also referred to as (S)-N-Boc-N-methyl-2-aminomethylpyrrolidine, is a chiral secondary amine building block featuring a pyrrolidine core, a Boc (tert-butoxycarbonyl) protecting group, and a methyl substituent on the carbamate nitrogen [1]. With a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol, this compound is a key intermediate for medicinal chemistry programs requiring defined (S)-stereochemistry, notably in central nervous system (CNS) drug discovery [2]. Its supply chain value is defined by the availability of both enantiomeric forms (S vs. R, the latter being CAS 1259509-27-7) and the racemic mixture (CAS 1334335-95-3), making the selection of the correct stereoisomer a critical procurement decision to avoid mis-specified intermediates that can lead to inactive or toxic downstream products [3].

Why a Generic 'Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester' Cannot Substitute the (S)-Enantiomer (CAS 172477-91-7)


Substituting the defined (S)-enantiomer (CAS 172477-91-7) with the cheaper generic racemic mixture (CAS 1334335-95-3) or the opposite (R)-enantiomer (CAS 1259509-27-7) introduces fundamental risk that standard chemical purity metrics (e.g., HPLC >97%) fail to capture . In chiral drug synthesis, the use of the incorrect stereoisomer, even at trace levels, can lead to the formation of a diastereomeric impurity profile that is pharmacologically distinct—potentially yielding an inactive metabolite, an antagonist at the target receptor instead of the intended agonist, or a toxicological signal that derails an Investigational New Drug (IND) application [1]. The (S)-enantiomer, when used as a starting material, ensures stereochemical fidelity through the synthetic route, a critical process control point that cannot be guaranteed by its racemate or (R)-antipode without adding costly chiral resolution and re-validation steps into a GMP manufacturing process .

Quantitative Evidence Guide for (S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate: Measurable Differentiation from Comparators


Boiling Point and Predicted Physicochemical Stability: Differentiating the (S)-Enantiomer from the (R)-Enantiomer and Racemate

The (S)-enantiomer (CAS 172477-91-7) has a reported boiling point of 287 °C . While this value is predicted and identical for all stereoisomers sharing the same molecular formula (C11H22N2O2) in computational models, the physical property can serve as a process control parameter. Commercial suppliers list the (R)-enantiomer with a boiling point of 287.1±9.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ . The slight difference in predicted density between the (S)-form (0.993 g/cm³) and the (R)-form (1.0±0.1 g/cm³) is minimal and not a reliable differentiator, highlighting that the primary differentiator is chiroptical, not bulk physical .

Physicochemical property Boiling point Stereochemical impact Process chemistry

Cost-Basis Differentiation: Premium Pricing of the Single (S)-Enantiomer vs. Racemic Mixture Reflects Chiral Purity Assurance

The single (R)-enantiomer, a direct commercial analog, is priced at €1,404.00 for 1 gram from a European supplier . In contrast, the racemic mixture is significantly cheaper, listed at $436.90 for 1 gram, with a 5-gram scale priced at $1,942.90 . While exact pricing for the (S)-enantiomer varies by supplier, the (S)- and (R)-enantiomers typically command a 3- to 5-fold premium over the racemate, reflecting the cost of asymmetric synthesis or chiral resolution. Recent advances in palladium-catalyzed asymmetric allylic alkylation using (S)-BINAP ligands have been reported to achieve >95% ee for related scaffolds, suggesting that improved synthetic routes may narrow this cost gap over time, but currently the premium remains a direct indicator of the manufacturing complexity required to ensure high enantiomeric purity .

Cost of goods Chiral purity Procurement economics

Toxicity and Hazard Profile Parity: Ensuring Safe Handling Across All Stereoisomeric Forms

The notified classification and labelling according to CLP criteria for the (S)-enantiomer identifies it as a skin irritant (H315), eye irritant (H319), and a suspect specific target organ toxicant upon single inhalation exposure (H335; respiratory irritation) [1]. This profile is consistent with the hazard statements for the racemate, which carries additional warnings of harm if swallowed (H302) . The general parity in GHS hazard profiles across stereoisomers means that the choice of a specific enantiomer does not inherently increase laboratory handling risk, but the known toxicological profile for the (S)-form provides a defined reference point for occupational health assessments that a mixed stereoisomer batch may not, due to undefined impurity toxicology.

Safety Toxicology GHS Classification Handling

High-Value Application Scenarios for (S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate in Drug Discovery and Development


Synthesis of Stereochemically Pure CNS Drug Candidates

The (S)-enantiomer is the preferred starting material for constructing CNS-active small molecules where the pyrrolidine ring's absolute configuration dictates binding affinity at neurotransmitter receptors. As the pyrrolidine scaffold is a core pharmacophore in orexin receptor antagonists and other neuropsychiatric targets, using the pre-defined (S)-form bypasses a low-yield chiral resolution step and directly delivers the stereochemically pure intermediate required for SAR studies [1].

Process Chemistry Scale-Up with a Single Isomer for Regulatory Compliance

In GMP manufacturing for Phase I/II clinical supplies, starting material specifications must control stereochemical purity as a critical quality attribute (CQA). Procurement of the (S)-enantiomer at >97% chemical purity (as offered by commercial suppliers) provides an auditable supply chain starting point. This avoids the need to re-validate a chiral chromatographic separation method that would be required if the racemate were used, saving an estimated 3-6 months of analytical method development time and associated costs [2].

Peptidomimetic and Constrained Amino Acid Synthesis

The Boc-protected (S)-pyrrolidine-aminomethyl scaffold serves as a constrained amino acid surrogate in peptidomimetic design, where the specific (S)-geometry is essential for mimicking natural L-amino acid spatial orientation. Substitution with the (R)-enantiomer would produce a mirror-image peptidomimetic that is unlikely to be recognized by the target protease or receptor, nullifying the biological rationale for the compound's design .

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